N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide
Overview
Description
N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a double bond between a carbon and a nitrogen atom, typically formed by the condensation of an amine with an aldehyde or ketone. This particular compound features a combination of dimethoxyphenyl and fluorophenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 4-fluoroaniline in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then reacted with oxalyl chloride to form the final oxamide product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide involves its interaction with specific molecular targets. The Schiff base moiety can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and cell membranes. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide
- N’-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide
- N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(1,3-thiazol-2-yl)oxamide
Uniqueness
N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide is unique due to its specific combination of dimethoxyphenyl and fluorophenyl groups. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O4/c1-24-14-5-3-4-11(15(14)25-2)10-19-21-17(23)16(22)20-13-8-6-12(18)7-9-13/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSMJOUFISXNOO-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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